molecular formula C17H25BFNO3 B11776962 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Cat. No.: B11776962
M. Wt: 321.2 g/mol
InChI Key: XOHQXBQRXRTJOE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group containing a fluorine atom and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the boronic ester intermediate, which can be achieved through a palladium-catalyzed borylation reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a corresponding boronic acid.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogen-substituted product.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Hydrogen-substituted benzyl morpholine.

    Substitution: Various N-substituted morpholine derivatives.

Scientific Research Applications

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine involves its interaction with molecular targets through its boronic ester and morpholine moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The morpholine ring can interact with various biological targets, potentially modulating their activity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is unique due to the presence of both a morpholine ring and a boronic ester group in its structure. This combination allows for diverse reactivity and potential applications in various fields. The fluorine atom adds to its uniqueness by providing specific electronic and steric properties that can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H25BFNO3

Molecular Weight

321.2 g/mol

IUPAC Name

4-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine

InChI

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-9-13(10-15(19)11-14)12-20-5-7-21-8-6-20/h9-11H,5-8,12H2,1-4H3

InChI Key

XOHQXBQRXRTJOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CN3CCOCC3

Origin of Product

United States

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